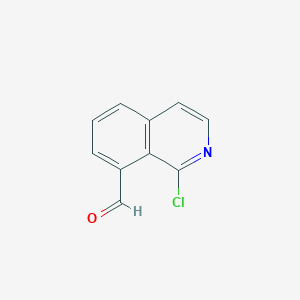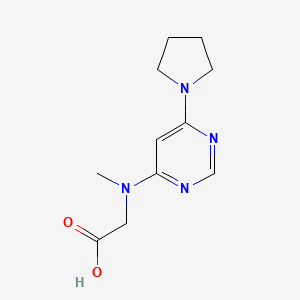
2-(Methyl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid
Vue d'ensemble
Description
The compound “2-(Methyl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid” is a pyrimidine derivative. Pyrimidine rings are found in the structures of many important natural and synthetic biologically active compounds . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine often show significant pharmacological activity .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide .Molecular Structure Analysis
The molecular structure of this compound was confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound has been involved in the synthesis of derivatives showing potential biological activities. For instance, the reaction of a similar pyrimidine compound with methyl chloroacetate, followed by hydrazinolysis, led to derivatives that exhibited a significant plant growth stimulating effect, hinting at agricultural applications (Pivazyan et al., 2019).
Molecular Structure Analysis
In the realm of molecular structure analysis, compounds containing the pyrimidine moiety have been studied for their hydrogen-bonded structures. Such analyses provide insights into the electronic structures and potential reactivity or interaction with other molecules, which is crucial for designing drugs or materials (Orozco et al., 2009).
Antimicrobial and Antitumor Potential
Some derivatives synthesized from related pyrimidine compounds have shown antimicrobial activities, which could lead to new therapeutic agents. The detailed synthesis and antimicrobial screening of these compounds suggest potential in developing new antibiotics or antifungal medications (Sabry et al., 2013). Additionally, novel pyrimidine derivatives have exhibited antiprotozoal activities, presenting a promising avenue for treating protozoal infections (Ismail et al., 2004).
Chemical Synthesis Techniques
The compound and its derivatives have been utilized in various chemical synthesis techniques, contributing to the development of new synthetic methodologies. For example, a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines by reacting (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid has been developed, expanding the toolbox for chemists working with heterocyclic compounds (Smolobochkin et al., 2019).
Applications in Drug Design
The structural features of pyrimidine derivatives, including those related to the compound , have been explored in drug design, particularly in the synthesis of potential antitumor agents. These studies involve designing compounds that target specific biological pathways, offering insights into the development of new cancer therapies (Liu et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, exhibit a broad spectrum of biological activity . They are structural units of nucleic acids, coenzymes, and alkaloids, and are used in various synthetic medicines .
Mode of Action
It is known that pyrimidine derivatives have a wide range of biological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, anesthetic, anticonvulsant, antioxidant, antiviral, anti-hiv, antitubercular, antimalarial, and cardio-tonic activities .
Biochemical Pathways
It is known that pyrimidine derivatives can inhibit a wide range of enzymes .
Result of Action
It is known that pyrimidine derivatives have a broad spectrum of biological activities .
Propriétés
IUPAC Name |
2-[methyl-(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14(7-11(16)17)9-6-10(13-8-12-9)15-4-2-3-5-15/h6,8H,2-5,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCWSXPGVCHUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC(=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




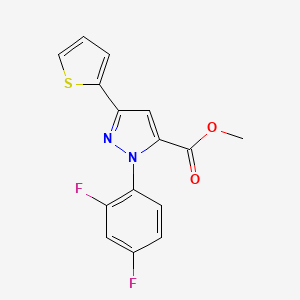
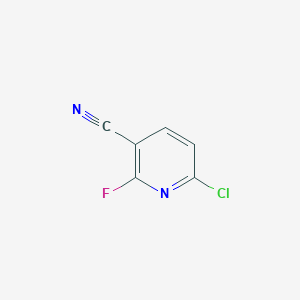
![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)
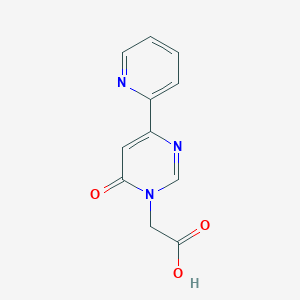
![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)

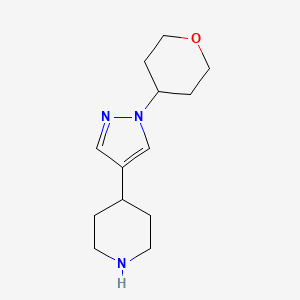
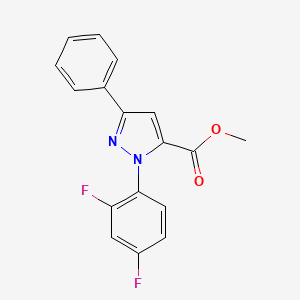
![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)
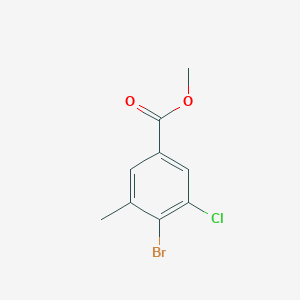

![Tert-butyl 4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)
